molecular formula C17H24N2O3 B2406469 (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide CAS No. 2411322-63-7

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide

Cat. No.: B2406469
CAS No.: 2411322-63-7
M. Wt: 304.39
InChI Key: NXCLYSAUUYBPAW-RMKNXTFCSA-N
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Description

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a phenyl-substituted dioxane ring, and a butenamide moiety

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-19(2)10-6-9-16(20)18-13-17(14-21-11-12-22-17)15-7-4-3-5-8-15/h3-9H,10-14H2,1-2H3,(H,18,20)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCLYSAUUYBPAW-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1(COCCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1(COCCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Formation of the Butenamide Moiety: The butenamide moiety is formed through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the dimethylamino group with the previously formed intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving amine or dioxane functionalities.

    Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, while the dioxane ring may enhance the compound’s stability and bioavailability. The phenyl group can engage in π-π interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is unique due to its combination of a dimethylamino group, a phenyl-substituted dioxane ring, and a butenamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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